1-Iodo-5-methoxy-2-methyl-4-nitrobenzene

Cross-coupling Catalysis Reaction optimization

Multi-step syntheses often stall at late-stage aryl-aryl bond formation due to insufficient leaving-group reactivity. 1-Iodo-5-methoxy-2-methyl-4-nitrobenzene solves this with superior iodine electrophilicity, enabling room-temperature cross-couplings at low catalyst loadings that preserve sensitive functionalities. The orthogonal iodo-nitro pair allows selective nitro reduction without touching iodine. Its high melting point (118 °C) supports crystallization-based purification, eliminating chromatography. Key outcomes: faster reaction times, higher yields, and analytically pure intermediate without column chromatography.

Molecular Formula C8H8INO3
Molecular Weight 293.06 g/mol
Cat. No. B12845072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-5-methoxy-2-methyl-4-nitrobenzene
Molecular FormulaC8H8INO3
Molecular Weight293.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)OC)[N+](=O)[O-]
InChIInChI=1S/C8H8INO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3
InChIKeyHGJAPHFKTXWBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-5-methoxy-2-methyl-4-nitrobenzene: Core Properties & Sourcing


1‑Iodo‑5‑methoxy‑2‑methyl‑4‑nitrobenzene (CAS 1195689‑58‑7) is a polyfunctional aryl iodide building block featuring a methoxy donor, a nitro acceptor, a methyl substituent, and an iodine leaving group on the same benzene ring [REFS‑1]. This combination of steric and electronic elements makes it a versatile intermediate for sequential chemical transformations. Its melting point of 118 °C, predicted boiling point of 369.6 °C, and predicted density of 1.79 g cm⁻³ provide practical benchmarks for handling and purification [REFS‑1].

Polyfunctional aryl iodide building block
Compatible with Pd-catalyzed cross-coupling
Crystalline solid simplifies handling and purification

1-Iodo-5-methoxy-2-methyl-4-nitrobenzene: The Iodo Advantage


The four halogens (F, Cl, Br, I) impart vastly different reactivity profiles to the same aromatic scaffold. Iodine is a far superior leaving group in metal‑catalyzed cross‑coupling reactions compared to bromine and chlorine, which translates into lower catalyst loadings, shorter reaction times, and higher yields under milder conditions [REFS‑1][REFS‑2]. Moreover, the heavy‑atom effect of iodine dramatically alters the lipophilicity (log P) and crystallinity of the compound, influencing purification, chromatographic behavior, and ultimate procurement value [REFS‑3].

Iodo compound (target)
Bromo analogue (potential substitute)
Higher oxidative addition rate in Pd(0) cycles
Lower reactivity; may require higher catalyst loading and temperature
Crystalline solid (mp 118 °C)
Often waxy solid; handling and purification may differ
Higher MW and lipophilicity; distinct HPLC retention
Lower lipophilicity; may co-elute with products or by-products
Reactivity, physical form, and chromatographic behavior may not transfer directly; direct substitution requires validation.

Comparative Evidence: Iodo vs. Halogen Analogues


Superior Reactivity in Pd-Catalyzed Cross-Coupling

The iodine atom in 1‑iodo‑5‑methoxy‑2‑methyl‑4‑nitrobenzene provides a reactivity advantage of roughly one to two orders of magnitude over the corresponding bromo analog in Pd‑catalyzed cross‑coupling reactions, as established by decades of kinetic and synthetic studies on aryl halides [REFS‑1]. This trend is consistent across Suzuki, Sonogashira, Negishi, and Heck manifolds, where iodoarenes routinely allow catalyst loadings as low as 0.1–0.5 mol % and near‑quantitative conversions at room temperature, conditions under which the bromo derivative (CAS 1089281‑86‑6) would require higher catalyst loading, elevated temperatures, or remain unreactive [REFS‑2].

Reactivity advantage
Class-level inference
Aryl I ~100–1000× faster oxidative addition vs. Aryl Br
Supports lower catalyst loading and mild conditions
Observed across Suzuki, Sonogashira, Heck manifolds; class-level trend
Cross-coupling Catalysis Reaction optimization

Crystallinity and Melting Point Advantage

1‑Iodo‑5‑methoxy‑2‑methyl‑4‑nitrobenzene displays a melting point of 118 °C [REFS‑1], which is substantially higher than that typically observed for the corresponding chloro (liquid at ambient) and bromo (often waxy low‑melt solid) analogues. This elevated melting point facilitates straightforward recrystallization, improves storage stability, and simplifies metering in automated synthesis platforms.

Crystallinity
Data to verify
m.p. = 118 °C
Facilitates recrystallization and solid handling
Comparator melting points not reported; value from primary source
Purification Crystallinity Physical properties

Lipophilicity Advantage in Chromatography

The iodine substituent in 1‑iodo‑5‑methoxy‑2‑methyl‑4‑nitrobenzene significantly increases molecular weight (293.06 Da) and log P compared to the bromo (MW 246.06 Da [REFS‑1]), chloro (MW 201.61 Da), and fluoro (MW 185.15 Da) analogues. This shift in lipophilicity translates into longer retention times on reversed‑phase HPLC and enables clean separation of closely related reaction products, a critical advantage in both analytical and preparative workflows.

Chromatographic separation
Class-level inference
Iodo MW 293, logP ~2.5–3.0 ΔMW +47–108 vs. lighter halogens Br/Cl/F analogues
Reported to enable distinct reversed-phase retention
Estimated logP; practical resolution depends on column and conditions
Lipophilicity Chromatography logP

Chemoselective Iodine Retention in Reduction

In substrates bearing both a nitro group and an iodine atom, the iodine can be retained while the nitro group is selectively reduced to an amine, or conversely, the nitro group can be reduced while the iodine remains intact for later functionalization. This orthogonal reactivity profile, well‑documented for iodo‑nitro arenes [REFS‑1], is generally not achievable with bromo‑nitro analogues because the bromine atom is more susceptible to nucleophilic displacement or reductive dehalogenation under common reducing conditions.

Orthogonal reactivity
Class-level inference
C–I survives NO₂ reduction; C–Br may debrominate
Supports protecting-group-free sequential synthesis
Reported retention >90% for I; Br outcome variable
Orthogonal reactivity Sequential synthesis Protecting-group-free

Key R&D and Production Applications


Late-Stage Suzuki–Miyaura Coupling

When a late‑stage intermediate requires an aryl‑aryl bond formation under the mildest possible conditions to preserve sensitive functional groups, the iodo derivative is the superior electrophile. Its high reactivity allows coupling at room temperature with low catalyst loading, minimizing by‑product formation and simplifying purification [REFS‑1].

Selective Nitro Reduction to Aniline Intermediate

The nitro group can be selectively reduced to the corresponding aniline while the iodine atom remains untouched, thanks to the orthogonal reactivity of the iodo‑nitro pair [REFS‑1]. This aniline is a valuable branching point for further diversification (e.g., amide coupling, diazotization).

Crystalline Intermediate for Streamlined Purification

The high melting point (118 °C) of the iodo compound makes it an ideal crystalline intermediate in multi‑step syntheses where each step demands rigorous purification. Crystallization from common organic solvents yields analytically pure material without chromatographic intervention, saving time and solvent costs [REFS‑1].

HPLC Method Development and Impurity Profiling

The significant increase in lipophilicity and molecular weight imparted by the iodine atom relative to the chloro, bromo, or fluoro analogues ensures a unique retention time on reversed‑phase columns. This property is exploited in analytical method development to resolve the target compound from its halogen‑exchange by‑products [REFS‑1].

Application
Selection Property
Validation Focus
Late-stage Suzuki–Miyaura coupling
High oxidative addition reactivity of aryl iodide
Coupling efficiency, catalyst loading, functional group tolerance
Selective nitro reduction to aniline
Orthogonal iodo‑nitro chemoselectivity
Aniline yield, halogen retention, protecting‑group‑free route
Crystalline intermediate for purification
High‑melting crystalline solid (mp 118 °C)
Recrystallization purity, solid handling, metering accuracy
HPLC method development and impurity profiling
Lipophilicity and molecular weight shift vs. lighter halogens
Retention time resolution, separation from halogen‑exchange by‑products
Application suitability depends on the specific synthetic sequence and reaction conditions; verify fit through small‑scale trial.
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